4-amino-N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Formation of the benzoate ester: Esterification reactions using 3,4-dichlorobenzoic acid and appropriate alcohols under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atoms on the benzoate ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO BENZOATE: Similar structure but without the chlorine atoms.
(E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOIC ACID: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
The presence of both the oxadiazole ring and the dichlorobenzoate ester makes (E)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE unique. These functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C10H7Cl2N5O3 |
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Molecular Weight |
316.10 g/mol |
IUPAC Name |
[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C10H7Cl2N5O3/c11-5-2-1-4(3-6(5)12)10(18)19-16-8(13)7-9(14)17-20-15-7/h1-3H,(H2,13,16)(H2,14,17) |
InChI Key |
DVFSMFQLBBOZOH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O/N=C(\C2=NON=C2N)/N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)ON=C(C2=NON=C2N)N)Cl)Cl |
Origin of Product |
United States |
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